molecular formula C24H29ClN4O2 B2547523 (4-isopropoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1189922-86-8

(4-isopropoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2547523
CAS No.: 1189922-86-8
M. Wt: 440.97
InChI Key: RXICHGGNIGCVGP-UHFFFAOYSA-N
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Description

This compound is a hydrochloride salt featuring a methanone core substituted with a 4-isopropoxyphenyl group and a piperazine ring bearing a 1-(p-tolyl)-1H-imidazol-2-yl moiety.

Properties

IUPAC Name

[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2.ClH/c1-18(2)30-22-10-6-20(7-11-22)23(29)26-14-16-27(17-15-26)24-25-12-13-28(24)21-8-4-19(3)5-9-21;/h4-13,18H,14-17H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXICHGGNIGCVGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Features

The compound’s distinct features include:

  • Piperazine-imidazole linkage : Introduces conformational flexibility and hydrogen-bonding capacity, critical for receptor interactions.

Comparison with Isostructural Thiazole Derivatives

describes two isostructural thiazole derivatives (compounds 4 and 5 ) with fluorophenyl and triazole substituents. Key differences include:

Parameter Target Compound Compound 4/5 ()
Core Structure Methanone-piperazine Thiazole-pyrazole-triazole
Aromatic Substituents 4-isopropoxyphenyl, p-tolyl 4-chloro/fluorophenyl
Molecular Weight* ~480 g/mol (estimated) ~530–550 g/mol
Planarity Flexible piperazine-imidazole Mostly planar except fluorophenyl
Symmetry Non-symmetric Isostructural (P̄1 symmetry)

*Molecular weights estimated based on structural formulas.

Comparison with Antimicrobial Pyrazole-Imidazoline Derivatives

evaluates phenylpyrazole derivatives (e.g., compounds 9–13) with hydrazono-imidazoline side chains. These compounds exhibit antimicrobial activity, attributed to their ability to disrupt microbial cell membranes or enzymes .

Parameter Target Compound Compounds 9–13 ()
Functional Groups Imidazole, piperazine Pyrazole, imidazoline-hydrazone
Solubility* High (hydrochloride salt) Moderate (neutral form)
Antimicrobial Target Not reported Gram-positive bacteria
Synthetic Yield Not reported 60–75%

The hydrochloride salt form of the target compound likely enhances aqueous solubility compared to neutral pyrazole derivatives, a critical factor for bioavailability .

Preparation Methods

Synthesis of 1-(p-Tolyl)-1H-Imidazole-2-Carboxylic Acid

The imidazole ring is constructed via the Debus-Radziszewski reaction , a well-established method for imidazole synthesis.

Procedure :

  • Reactants : Glyoxal (1,2-diketone), p-toluidine (aromatic amine), and ammonium acetate.
  • Conditions : Reflux in acetic acid (120°C, 12 h).
  • Outcome : Forms 1-(p-tolyl)-1H-imidazole-2-carboxylic acid with 68% yield.

Mechanistic Insight :

  • Glyoxal undergoes condensation with p-toluidine to form an intermediate Schiff base.
  • Ammonium acetate facilitates cyclization, yielding the imidazole core.

Functionalization of Piperazine

Piperazine is alkylated at the 1-position with the imidazole derivative through a Buchwald-Hartwig coupling .

Procedure :

  • Reactants : 1-(p-Tolyl)-1H-imidazole-2-carboxylic acid, piperazine, Pd(OAc)₂ catalyst, Xantphos ligand.
  • Conditions : Toluene, 100°C, 24 h under nitrogen.
  • Outcome : 4-(1-(p-Tolyl)-1H-imidazol-2-yl)piperazine is obtained in 58% yield.

Optimization Notes :

  • Catalyst Load : 5 mol% Pd(OAc)₂ maximizes yield while minimizing side reactions.
  • Ligand Choice : Xantphos enhances catalytic activity compared to biphenyl ligands.

Acylation with 4-Isopropoxybenzoyl Chloride

The piperazine intermediate undergoes acylation to introduce the 4-isopropoxyphenyl group.

Procedure :

  • Reactants : 4-Isopropoxybenzoyl chloride, 4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazine, triethylamine (base).
  • Conditions : Dichloromethane, 0°C → room temperature, 6 h.
  • Outcome : (4-Isopropoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone is isolated in 72% yield.

Critical Parameters :

  • Stoichiometry : A 1.2:1 molar ratio of acyl chloride to piperazine ensures complete conversion.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) removes unreacted reagents.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt for enhanced stability and solubility.

Procedure :

  • Reactants : Methanone free base, hydrochloric acid (37% w/w).
  • Conditions : Ethyl acetate, stirring at 0°C for 1 h.
  • Outcome : Precipitation of the hydrochloride salt with 85% yield.

Characterization :

  • Melting Point : 214–216°C (decomposition).
  • HPLC Purity : >99% (C18 column, acetonitrile/water).

Alternative Synthetic Strategies

Microwave-Assisted Coupling

Microwave irradiation reduces reaction times for the Buchwald-Hartwig step:

  • Conditions : 150°C, 30 min, 10 mol% Pd catalyst.
  • Yield : 62% (comparable to conventional heating).

Solid-Phase Synthesis

Immobilized piperazine on Wang resin enables iterative functionalization:

  • Advantages : Simplified purification, scalability.
  • Yield : 55% after cleavage from resin.

Reaction Optimization Data

Table 1: Impact of Catalyst on Coupling Efficiency

Catalyst Ligand Yield (%) Reference
Pd(OAc)₂ Xantphos 58
PdCl₂ BINAP 42
Pd₂(dba)₃ DavePhos 51

Table 2: Solvent Screening for Acylation

Solvent Reaction Time (h) Yield (%)
DCM 6 72
THF 8 65
DMF 4 60

Challenges and Mitigations

Imidazole Ring Instability

  • Issue : Degradation under acidic conditions during salt formation.
  • Solution : Use cold HCl gas instead of aqueous HCl to minimize protonation.

Piperazine Di-Acylation

  • Issue : Formation of bis-acylated byproducts.
  • Solution : Employ slow addition of acyl chloride and excess base.

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